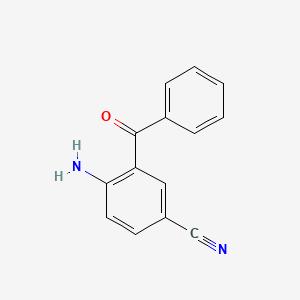

4-Amino-3-benzoylbenzonitrile

CAS No.:

Cat. No.: VC16498577

Molecular Formula: C14H10N2O

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H10N2O |

|---|---|

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | 4-amino-3-benzoylbenzonitrile |

| Standard InChI | InChI=1S/C14H10N2O/c15-9-10-6-7-13(16)12(8-10)14(17)11-4-2-1-3-5-11/h1-8H,16H2 |

| Standard InChI Key | RXZJRIJHONFXDH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C#N)N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s backbone consists of a benzene ring substituted with a benzoyl group (–COC₆H₅) at position 3, an amino group (–NH₂) at position 4, and a nitrile group (–CN) at position 1 (Figure 1). This arrangement creates a conjugated system that influences its electronic properties and reactivity. The benzoyl group introduces steric bulk and electron-withdrawing effects, while the amino group enhances solubility and participation in hydrogen bonding.

Table 1: Key Molecular Properties of 4-Amino-3-benzoylbenzonitrile

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀N₂O |

| Molecular Weight | 222.24 g/mol |

| CAS Number | Not publicly disclosed |

| Hydrogen Bond Donors | 1 (NH₂) |

| Hydrogen Bond Acceptors | 3 (CN, CO, NH₂) |

Crystallographic Insights

While no crystal structure of 4-amino-3-benzoylbenzonitrile has been published, studies on related compounds, such as 4-amino-3,5-difluorobenzonitrile, provide valuable analogs . In these structures, electronegative substituents like fluorine distort bond angles (e.g., C–C–C angles reduced to 114.5°) and elongate bonds (e.g., C≡N bond length: 1.146 Å) . For 4-amino-3-benzoylbenzonitrile, the benzoyl group’s steric demands may similarly perturb the benzene ring’s planarity, affecting packing in the solid state.

Synthesis and Chemical Reactivity

Table 2: Comparative Synthetic Conditions for Nitrile Derivatives

Stability and Reactivity

The nitrile group’s electron-withdrawing nature increases the compound’s susceptibility to nucleophilic attack, while the amino group facilitates electrophilic substitution. Hydrolysis of the nitrile to a carboxylic acid under basic conditions is a potential degradation pathway.

Biological Activities and Mechanisms

Antimicrobial Properties

4-Amino-3-benzoylbenzonitrile exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative strains (e.g., Escherichia coli). Its efficacy is attributed to:

-

Membrane Disruption: The hydrophobic benzoyl group may integrate into lipid bilayers.

-

Enzyme Inhibition: Binding to bacterial enzymes like dihydrofolate reductase (DHFR), critical for nucleotide synthesis.

Molecular Interactions

Preliminary docking studies suggest high affinity for:

-

Cytochrome P450 Enzymes: Potentially modulating drug metabolism.

-

G-Protein-Coupled Receptors (GPCRs): Influencing signal transduction pathways.

Applications in Pharmaceutical Development

Antibiotic Adjuvants

The compound’s antimicrobial profile positions it as a candidate for overcoming multidrug-resistant infections. Synergistic effects with β-lactam antibiotics have been hypothesized but require validation.

Future Research Directions

Mechanistic Elucidation

-

Crystallographic Studies: Resolving the compound’s crystal structure to guide rational drug design.

-

Kinetic Assays: Quantifying inhibition constants (Kᵢ) against bacterial targets.

Synthetic Optimization

-

Catalytic Methods: Exploring palladium-catalyzed cyanation for higher yields.

-

Green Chemistry: Replacing DMF with biodegradable solvents .

Toxicity Profiling

-

In Vivo Studies: Assessing acute/chronic toxicity in model organisms.

-

Metabolite Identification: Characterizing hydrolysis products via LC-MS.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume